3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound characterized by the presence of an iodine atom, a trifluoropropyl group, and a pyrazole ring with a sulfonyl chloride functional group. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfones .
Scientific Research Applications
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole: Lacks the sulfonyl chloride group but shares the pyrazole and trifluoropropyl moieties.
1-(3,3,3-Trifluoropropyl)pyrazole-4-sulfonyl chloride: Similar structure but without the iodine atom.
Uniqueness
The presence of both the iodine atom and the sulfonyl chloride group in 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride makes it unique. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBYSTXGBDCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.